Desferrioxamine D1
Description
Structure
2D Structure
Properties
CAS No. |
5722-48-5 |
|---|---|
Molecular Formula |
C27H50N6O9 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
N'-[5-[[4-[5-acetamidopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl]-N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxybutanediamide |
InChI |
InChI=1S/C27H50N6O9/c1-22(34)28-16-6-3-10-20-32(41)26(38)14-13-25(37)30-18-8-5-11-21-33(42)27(39)15-12-24(36)29-17-7-4-9-19-31(40)23(2)35/h40-42H,3-21H2,1-2H3,(H,28,34)(H,29,36)(H,30,37) |
InChI Key |
IEYBTYRDMTXDKO-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)O)O)O |
Canonical SMILES |
CC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)O)O)O |
Origin of Product |
United States |
Biosynthesis and Biogenesis of Desferrioxamine D1
Producing Microorganisms: Identification and Characterization of Biosynthetic Strains
Desferrioxamine D1 is naturally produced by various microorganisms, particularly those belonging to the actinomycetes. vulcanchem.com These bacteria are renowned for their ability to synthesize a wide array of secondary metabolites. Strains of the genus Streptomyces are prominent producers of desferrioxamines. smolecule.com For instance, Streptomyces pilosus is a known source of desferrioxamine B and its derivatives, including D1. researchgate.net Other reported producers include Streptomyces albidoflavus and Streptomyces coelicolor. nih.gov The production of these siderophores is a key adaptive strategy for survival in iron-limited environments, enabling the microbes to efficiently acquire this essential nutrient. vulcanchem.com In laboratory settings, this compound can be isolated from the culture broths of these producing strains. vulcanchem.com
Biosynthetic Pathways and Enzymatic Mechanisms
The biosynthesis of this compound is a complex process that can occur through multiple routes, highlighting the metabolic versatility of the producing organisms. vulcanchem.com It is intrinsically linked to the biosynthesis of desferrioxamine B, from which it is derived. researchgate.net
Nonribosomal Peptide Synthetase-Independent Siderophore (NIS) Synthetases: Role and Catalytic Diversity
The core structure of desferrioxamines is assembled by a class of enzymes known as Nonribosomal Peptide Synthetase-Independent Siderophore (NIS) synthetases. researchgate.netnih.gov Unlike the well-studied Nonribosomal Peptide Synthetases (NRPSs), the NIS pathway represents a distinct mechanism for peptide bond formation. researchgate.net The key enzyme in this pathway is DesD, a siderophore synthetase that catalyzes the ATP-dependent condensation of hydroxamated precursor units. nih.govasm.org
The DesD enzyme is responsible for the iterative condensation of N-acylated derivatives of N-hydroxycadaverine. royalsocietypublishing.org Research has shown that DesD can recognize and condense different precursor molecules, which contributes to the diversity of desferrioxamine structures. vulcanchem.comresearchgate.net Specifically, DesD catalyzes the N-to-C terminal condensation of these units to build the siderophore backbone. nih.gov This enzymatic machinery is part of the des biosynthetic gene cluster, which includes genes like desA, desB, desC, and desD that work in concert to produce the desferrioxamine family of compounds. nih.govnih.gov
Precursor Molecules and Building Blocks
The biosynthesis of desferrioxamines begins with simple primary metabolites. The fundamental building blocks for this compound include L-lysine, succinyl-CoA, and acetyl-CoA. nih.govresearchgate.net The pathway proceeds through a series of enzymatic modifications to generate the necessary precursor molecules.
A key intermediate is 1,5-diaminopentane, also known as cadaverine (B124047), which is formed by the decarboxylation of L-lysine, a reaction catalyzed by the enzyme DesA. nih.govresearchgate.net Cadaverine then undergoes N-hydroxylation by the FAD-dependent monooxygenase, DesB, to yield N-hydroxycadaverine. nih.gov The acyltransferase DesC then plays a crucial role in acylating N-hydroxycadaverine with either succinyl-CoA to form N-hydroxy-N-succinylcadaverine (HSC) or with acetyl-CoA to create N-hydroxy-N-acetylcadaverine (HAC). royalsocietypublishing.orgnih.govmdpi.com
Desferrioxamine B is assembled by the NIS synthetase DesD from two units of HSC and one unit of HAC. asm.orgnih.gov this compound, being the N-acetyl derivative of desferrioxamine B, requires an additional acetylation step. researchgate.net One of the precursors for a potential enzyme-dependent route to this compound is N'-acetyl-N-succinyl-N-hydroxy-1,5-diaminopentane. vulcanchem.comresearchgate.net
| Precursor Molecule | Origin/Enzyme | Role in Biosynthesis |
| L-lysine | Primary metabolism | Source of the cadaverine backbone. nih.govresearchgate.net |
| Cadaverine | DesA (Lysine decarboxylase) | The five-carbon diamine core of the hydroxamate units. nih.govresearchgate.net |
| Succinyl-CoA | Krebs Cycle | Acyl donor for the formation of HSC. nih.govmdpi.com |
| Acetyl-CoA | Primary metabolism | Acyl donor for HAC and the final N-acetylation of desferrioxamine B. researchgate.netnih.gov |
| N-hydroxycadaverine | DesB (Monooxygenase) | Hydroxylated intermediate ready for acylation. nih.gov |
| N-hydroxy-N-succinylcadaverine (HSC) | DesC (Acyltransferase) | A key building block for the desferrioxamine chain. nih.govmdpi.com |
| N-hydroxy-N-acetylcadaverine (HAC) | DesC (Acyltransferase) | Another building block incorporated into the desferrioxamine chain. royalsocietypublishing.orgnih.gov |
| N'-acetyl-N-succinyl-N-hydroxy-1,5-diaminopentane | Ac-CoA mediated | A potential substrate for an alternative enzyme-dependent pathway to this compound. vulcanchem.comresearchgate.net |
Delineation of Putative and Established Biosynthetic Routes
Two primary biosynthetic routes for the formation of this compound have been proposed. vulcanchem.comacs.org
The likely dominant pathway is an enzyme-independent process that occurs as a post-biosynthetic modification of desferrioxamine B. vulcanchem.comresearchgate.net In this route, the fully formed desferrioxamine B molecule undergoes direct N-acetylation, with acetyl coenzyme A (Ac-CoA) serving as the acetyl group donor. vulcanchem.comacs.org This reaction does not require an enzyme and is influenced by pH. vulcanchem.com
An alternative, though likely minor, enzyme-dependent pathway has also been suggested. researchgate.netacs.org This route involves the NIS synthetase DesD directly incorporating an acetylated precursor. vulcanchem.com In this scenario, DesD would catalyze the condensation of N'-acetyl-N-succinyl-N-hydroxy-1,5-diaminopentane with a dimeric hydroxamic acid precursor that is an intermediate in the biosynthesis of desferrioxamine B. vulcanchem.comresearchgate.net The ability of DesD to recognize both acetylated and non-acetylated substrates highlights its catalytic flexibility. vulcanchem.com
Post-Biosynthetic Modifications (PBMs) and Structural Diversification
Post-biosynthetic modifications are crucial for increasing the structural diversity of natural products without needing entirely new biosynthetic pathways. researchgate.net For this compound, a key PBM is acetylation.
Enzyme-Independent Ac-CoA-Mediated Acetylation: N- and N-O-Acetylated Isomers
The transformation of desferrioxamine B to this compound is a prime example of an enzyme-independent, Ac-CoA-mediated acetylation. researchgate.netacs.org This reaction can lead to a mixture of products. Besides the N-acetylation of the terminal amine group to form this compound, acetylation can also occur on the hydroxamic acid groups, resulting in N-O-acetylated constitutional isomers. vulcanchem.comresearchgate.netacs.org
The formation of these different isomers is highly dependent on the pH of the environment. vulcanchem.comacs.org
At a pH below 8.5 , the N-O-acetylated isomers are the predominant products. vulcanchem.comacs.org
At a pH above 8.5 , the formation of N-acetylated this compound is favored. vulcanchem.comacs.org
This pH-dependent switch is consistent with the pKa values of the terminal amino group (around 10) and the hydroxamate N-OH groups (around 8.5-9) in desferrioxamine B. acs.org This chemical behavior allows for the generation of a suite of related compounds from a single precursor, potentially modulating their biological properties and functions. acs.orgnih.gov The N- and N-O-acetyl motifs can be considered a post-biosynthetic modification (PBM) of a nonproteinaceous secondary metabolite, analogous to the post-translational modifications (PTMs) seen in proteins. researchgate.netacs.org
pH-Dependence of Acetylation Patterns
The formation of this compound (DFOD1) and its isomers is significantly influenced by the ambient pH. Research has demonstrated that the acetylation pattern of the precursor, Desferrioxamine B (DFOB), is subject to a pH-dependent switch. This phenomenon governs the selective production of either N-acetylated or N-O-acetylated derivatives.
In an enzyme-independent reaction involving DFOB and acetyl coenzyme A (Ac-CoA), the primary amine and the N-hydroxylamine groups of DFOB compete for the acetyl group. acs.org The difference in the pKa values of the primary amine (pKa ~10) and the N-hydroxylamine groups (pKa ~8.5–9) is the basis for this pH-dependent acetylation. acs.orgresearchgate.net
At a pH below 8.5, the N-hydroxylamine groups are more readily deprotonated and thus more nucleophilic, leading to the formation of N-O-acetylated isomers as the dominant products. acs.orgresearchgate.net Conversely, at a pH above 8.5, the primary amine group is more competitive for the acetyl group, resulting in the preferential formation of the N-acetylated product, this compound. acs.orgresearchgate.net The switch point, where the formation of N-O-acetyl or N-acetyl isomers is roughly equal, occurs at approximately pH 8.5. acs.org
This pH-dependent acetylation is not merely a chemical curiosity; it has implications for the biological roles of these siderophores. The pH-labile N-O-acetyl group could function as a reversible switch, modulating the properties and functions of these secondary metabolites in response to environmental pH changes. researchgate.net
Table 1: Relative Concentration of this compound and its N-O-Acetylated Isomers as a Function of pH
| pH | Predominant Product(s) | Relative Concentration |
| 5-8 | N-O-acetylated isomers | Greater than this compound acs.org |
| 8.5 | Switch-point | Approximately equal concentrations acs.org |
| 9-10 | This compound | Greater than N-O-acetylated isomers acs.org |
Interplay and Crosstalk Between Separate NIS Pathways in Congener Production
The biosynthesis of desferrioxamine congeners, including this compound, is not always a linear process confined to a single biosynthetic gene cluster. Evidence has emerged of unprecedented crosstalk between separate Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathways. nih.govasm.org This interplay leads to the production of a diverse array of desferrioxamine derivatives.
Studies in Streptomyces ambofaciens have revealed the production of novel acyl-desferrioxamines (acyl-DFOs) that are not synthesized by a single NIS pathway. nih.govasm.org Instead, their biosynthesis requires the functional interaction of two distinct NIS pathways. nih.govasm.org This crosstalk results in the incorporation of previously undescribed building blocks into the desferrioxamine scaffold, leading to the formation of tetra- and penta-hydroxamate acyl-DFO derivatives. nih.govasm.org
This phenomenon highlights the metabolic plasticity of microorganisms and their ability to generate structural diversity in their secondary metabolites. The enzymes from one NIS pathway can act on intermediates produced by another, expanding the range of possible products beyond what would be predicted from the individual pathways alone. researchgate.net This biosynthetic "crosstalk" is a significant mechanism for the evolution of new natural products with potentially novel biological activities. nih.govasm.org The discovery of these hybrid siderophores suggests that such interactions between biosynthetic pathways may be a more common phenomenon than previously thought. researchgate.net
Chemoenzymatic Approaches and Stable Isotope Labeling in Biosynthesis Elucidation
The elucidation of the biosynthetic pathways leading to this compound and its analogs has been greatly advanced by the use of chemoenzymatic approaches and stable isotope labeling studies. researchgate.netresearchgate.net These techniques provide detailed insights into the sequence of enzymatic reactions, substrate specificity, and the origin of the molecular building blocks.
Chemoenzymatic synthesis involves the use of purified enzymes to catalyze specific reactions on synthetic substrates. This approach has been instrumental in defining the roles of key enzymes in the desferrioxamine pathway, such as DesD, an NIS synthetase. researchgate.netmdpi.com By providing DesD with a variety of native and non-native substrates, researchers can probe its catalytic activity and substrate tolerance. acs.org For instance, chemoenzymatic studies have shown that DesD can condense N′-acetyl-N-succinyl-N-hydroxy-1,5-diaminopentane with a dimeric precursor to form this compound, demonstrating an alternative, though likely minor, biosynthetic route. researchgate.net
Stable isotope labeling is a powerful tool used to trace the incorporation of precursor molecules into the final natural product. researchgate.netbiorxiv.org In the context of desferrioxamine biosynthesis, organisms are fed with precursors (e.g., amino acids) enriched with stable isotopes like ¹³C or ¹⁵N. nih.govresearchgate.net The resulting labeled siderophores are then analyzed by mass spectrometry to determine the pattern of isotope incorporation. biorxiv.org This information reveals the metabolic origin of different parts of the molecule and can confirm the involvement of specific precursors and biosynthetic pathways. researchgate.net For example, stable isotope labeling experiments have been crucial in demonstrating the crosstalk between separate NIS pathways by showing the incorporation of building blocks from different metabolic origins into a single desferrioxamine molecule. nih.govresearchgate.net
Together, these methodologies provide a detailed and dynamic view of how complex natural products like this compound are assembled. They allow for the precise dissection of biosynthetic pathways and offer a platform for the engineered biosynthesis of novel siderophore analogs. researchgate.net
Molecular Mechanisms of Metal Chelation and Coordination
Coordination Chemistry and Ligand Properties
The coordination chemistry of Desferrioxamine D1 is centered around its functional groups and the way they arrange themselves to bind metal ions.
Hexadentate Chelation and Coordination Geometry with Ferric Iron
When this compound binds to ferric iron (Fe³⁺), it acts as a hexadentate ligand. indianpediatrics.netresearchgate.net This means that all three of its bidentate hydroxamic acid groups coordinate with a single iron ion, forming a total of six bonds. indianpediatrics.netnih.gov This multi-point attachment results in the formation of a highly stable, 1:1 complex between one molecule of this compound and one ferric ion. researchgate.netplos.org The resulting coordination geometry around the Fe³⁺ ion is typically octahedral. semanticscholar.orgnih.gov The flexible linear chain connecting the hydroxamic acid groups allows them to wrap around the central iron ion, creating a cage-like structure that effectively sequesters the metal. unt.edu This hexadentate chelation is crucial for the high stability of the ferrioxamine D1 complex. indianpediatrics.net
Metal Ion Specificity and Affinity Investigations
While this compound is renowned for its affinity for iron, it can also interact with other metal ions.
High Affinity for Ferric Iron (Fe³⁺)
This compound exhibits an exceptionally high and specific affinity for ferric iron (Fe³⁺). vulcanchem.comdrugbank.com The stability constant (log β) for the Fe(III)-Desferrioxamine D1 complex, known as ferrioxamine D1, is reported to be 30.76. regulations.gov This high stability is a direct result of the chelate effect provided by the three hydroxamic acid groups arranged in a hexadentate fashion. unt.edu This strong binding allows this compound to effectively scavenge iron even from other complexes and minerals in the environment. researchgate.netnih.gov
Complexation with Other Transition Metals, Lanthanoids, and Actinoids
Although optimized for Fe³⁺, the hydroxamate groups of this compound can also form stable complexes with a variety of other metal ions. researchgate.netacs.org These include other trivalent metal ions like aluminum (Al³⁺) and gallium (Ga³⁺), as well as divalent transition metals such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). drugbank.comresearchgate.net Studies have also shown complexation with lanthanoids and actinoids. researchgate.netresearchgate.net The stability of these complexes is generally lower than that of the ferric complex. For instance, Desferrioxamine has been shown to form complexes with vanadium, manganese, and aluminum. nih.gov The ability to bind a range of metals makes desferrioxamines subjects of interest in various fields beyond iron transport. researchgate.net
Formation of Metallo-Complexes: Stability and Solution Equilibria
Below is a table summarizing the stability constants for complexes of various metals with Desferrioxamine.
| Metal Ion | Ligand | Stability Constant (log β) |
| Fe³⁺ | This compound | 30.76 regulations.gov |
| Fe³⁺ | Desferrioxamine B | 30.6 |
| Al³⁺ | Desferrioxamine B | 22.0 |
| Ga³⁺ | Desferrioxamine B | 28.3 |
| Cu²⁺ | Desferrioxamine B | 14.1 |
| Zn²⁺ | Desferrioxamine B | 11.1 |
| Ni²⁺ | Desferrioxamine B | 10.3 |
| Mg²⁺ | Desferrioxamine B | 4.1 |
| Ca²⁺ | Desferrioxamine B | 2.5 |
| Ti⁴⁺ | Desferrioxamine B | 38.1 nih.gov |
Note: Data for Desferrioxamine B is often used as a close analogue for this compound. The primary structural difference is the acetylation of the terminal amine in D1, which has a minor effect on the metal chelation properties. vulcanchem.com
Biological Interactions and Research Applications Non Clinical
Role as a Siderophore in Microbial Iron Acquisition and Homeostasis
Siderophores are low-molecular-weight compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺), an essential nutrient that is often in limited supply in the environment. acs.orgjnu.ac.innih.gov Desferrioxamine D1 is a hydroxamate-type siderophore produced by various bacteria, particularly species of Streptomyces. jnu.ac.inresearchgate.netbiorxiv.org Its primary function is to chelate environmental iron, forming a stable ferrioxamine complex that is then transported back into the microbial cell through specific receptor-mediated uptake systems. acs.orgnih.govnih.gov
Competition for Iron in Microbially Diverse Environments
In complex microbial communities, the ability to acquire iron is a critical determinant of survival and ecological success. nih.govbiorxiv.org Organisms that produce potent siderophores like this compound can effectively compete for scarce iron resources, thereby limiting the growth of other microorganisms in the vicinity. researchgate.netbiorxiv.orgrsc.org This competition is a fundamental aspect of microbial interactions in environments such as the soil rhizosphere. researchgate.netrsc.org For instance, Streptomyces species can thrive in high-pH, iron-depleted environments they create by secreting desferrioxamines, which simultaneously inhibits the growth of competing bacteria and fungi. asm.org The production of a suite of desferrioxamine analogs, including D1, allows these bacteria to maximize iron uptake and outcompete other microbes. asm.org
Xenosiderophore Piracy and Interkingdom Interactions (e.g., Fungi-Bacteria)
An intriguing aspect of microbial iron competition is "xenosiderophore piracy," where one organism utilizes a siderophore produced by another. nih.govnih.gov This phenomenon is particularly relevant in the interactions between bacteria and fungi. nih.govoup.com Studies have shown that Streptomyces mutants unable to produce their own desferrioxamines can have their growth restored by siderophores produced by fungi like Penicillium species. nih.govoup.com This suggests that Streptomyces can take up fungal siderophores, a process dependent on siderophore-binding proteins like DesE. nih.govoup.com This interkingdom interaction highlights the complex strategies microorganisms employ to meet their iron requirements, where this compound can be both a tool for competition and a target for piracy. nih.govacs.org
Iron-Mediated Fungal Starvation Mechanisms
The high affinity of this compound for iron can be leveraged as a mechanism to inhibit the growth of competing fungi, a process termed "iron-mediated fungal starvation." researchgate.netcapes.gov.br By producing and secreting large quantities of desferrioxamines, Streptomyces can sequester the available iron, effectively creating an iron-deficient environment that is detrimental to fungal competitors like Aspergillus niger and Botrytis cinerea. researchgate.netbiorxiv.org This antifungal activity is a direct consequence of the siderophore's primary function and is a key strategy for Streptomyces in establishing its ecological niche. researchgate.netbiorxiv.org
Cellular Biochemistry and Signaling Pathway Modulation (in vitro studies)
Beyond its role in microbial ecology, this compound and its parent compound, desferrioxamine (DFO), have been shown to modulate fundamental cellular processes in vitro, primarily due to their iron-chelating properties.
Hypoxia-Inducible Factor-1α (HIF-1α) Upregulation and Stabilization
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). nih.govoncotarget.com Under normal oxygen conditions, HIF-1α is rapidly degraded. oncotarget.com However, the enzymes responsible for its degradation require iron as a cofactor. researchgate.net By chelating intracellular iron, desferrioxamine mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α protein. nih.govresearchgate.netnih.gov This upregulation of HIF-1α, in turn, activates a cascade of downstream genes involved in processes like angiogenesis and cell survival. nih.govnih.gov The ability of desferrioxamine to stabilize HIF-1α has made it a valuable tool in studying the molecular mechanisms of the hypoxia signaling pathway. researchgate.neteneuro.org
Cell Cycle Regulation: Impact on G1/S Arrest and Cyclin D1 Proteolysis
Iron is essential for cell proliferation, and its depletion can lead to cell cycle arrest, particularly at the G1/S transition. nih.govtandfonline.com Desferrioxamine has been shown to induce this G1/S arrest in various cell lines. arvojournals.orgscispace.com A key mechanism underlying this effect is the downregulation of Cyclin D1, a critical protein for progression through the G1 phase. nih.govarvojournals.orgoncotarget.com Studies have demonstrated that iron chelation by desferrioxamine leads to a significant decrease in Cyclin D1 protein levels. nih.govoncotarget.com This reduction is not due to decreased gene transcription but rather to increased proteasomal degradation of the Cyclin D1 protein. nih.govtandfonline.com Interestingly, this iron-depletion-induced proteolysis of Cyclin D1 occurs through a ubiquitin-independent pathway, in contrast to the ubiquitin-dependent degradation observed in iron-replete cells. nih.govtandfonline.com
Table of Research Findings on Desferrioxamine's Cellular Effects:
| Cellular Process | Effect of Desferrioxamine | Key Mediators | Cell Types Studied (Examples) |
| HIF-1α Regulation | Upregulation and stabilization of HIF-1α protein | Iron chelation inhibiting prolyl hydroxylases | APPsw cells, Human colon cancer cells |
| Cell Cycle | G1/S phase arrest | Downregulation and proteolysis of Cyclin D1 | Neuroepithelioma cells, Uveal melanoma cells, Cervical cancer cells |
Modulation of Reactive Oxygen Species (ROS) Production and Oxidative Stress Responses
This compound's precursor, Desferrioxamine B (DFO), is a well-documented iron chelator that significantly influences cellular redox balance. By binding free iron, DFO limits its availability for the Fenton reaction, a major source of highly reactive hydroxyl radicals, thus acting as an antioxidant. nih.gov This reduction in free iron mitigates oxidative stress and protects cells from damage. smolecule.com Research has shown that DFO can prevent doxorubicin-induced cardiotoxicity by decreasing the formation of a doxorubicin-iron complex, which in turn reduces the production of reactive oxygen species (ROS). nih.gov
In models of postoperative cognitive dysfunction, DFO treatment has been found to reduce neuroinflammation and oxidative stress by modulating signaling pathways like p38 MAPK and decreasing the release of pro-inflammatory cytokines. d-nb.info It achieves this by downregulating subunits of NADPH oxidase, an enzyme complex involved in ROS production. d-nb.info Similarly, in studies on radiation-induced skin injury, DFO has been shown to alleviate inflammation and oxidative stress reactions associated with ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. acs.org
Conversely, some studies indicate that under certain conditions, iron chelators like DFO can induce ROS generation. mdpi.comresearchgate.netresearchgate.net For instance, in osteosarcoma cells, DFO treatment led to an increase in cellular ROS levels in a concentration-dependent manner. mdpi.com This pro-oxidant activity can contribute to its anti-cancer effects by triggering apoptosis. The dual role of DFO in either mitigating or promoting ROS production appears to be context-dependent, influenced by factors such as cell type and the specific experimental conditions.
Effects on Cellular Proliferation and Differentiation Mechanisms
Desferrioxamine has a notable inhibitory effect on cell proliferation, a phenomenon largely attributed to its iron-chelating properties. Iron is an essential cofactor for ribonucleotide reductase, a critical enzyme for DNA synthesis. By depleting iron, DFO inhibits this enzyme's function, leading to a halt in DNA synthesis and subsequent cell cycle arrest, primarily at the G1/S phase transition. nih.govwho.intnih.govmdpi.com This anti-proliferative activity has been observed in various cancer cell lines, including human colon carcinoma and hepatoma cells. nih.gov
Studies have shown that DFO's impact on the cell cycle involves the modulation of key regulatory proteins. For example, iron depletion by DFO has been linked to a significant decrease in the protein levels of cyclin D1. nih.govnih.govashpublications.org This effect is post-transcriptional, as cyclin D1 mRNA levels are not significantly altered. ashpublications.org The reduction in cyclin D1 protein is mediated by the proteasome and contributes to the G1/S arrest. nih.govashpublications.org In some cell types, DFO has also been shown to decrease the expression of cyclin E1 and cyclin-dependent kinase 2 (CDK2). nih.gov
Beyond its anti-proliferative effects, DFO has also been investigated for its ability to induce cellular differentiation. who.intmdpi.comspandidos-publications.com In the context of human periodontal ligament cells, DFO has been shown to promote osteogenic differentiation. spandidos-publications.com This is partly mediated by the stabilization of hypoxia-inducible factor-1α (HIF-1α), which plays a role in both the angiogenic and osteogenic phases of bone regeneration. spandidos-publications.com The inhibition of cell proliferation by DFO is considered an important precursor to the initiation of differentiation and mineralization in proliferating cells. spandidos-publications.com
Investigation of Apoptosis and Autophagy Induction in Research Models
Desferrioxamine has been shown to induce apoptosis, or programmed cell death, in a variety of research models, particularly in cancer cells. mdpi.comnih.govmedchemexpress.comresearchgate.net The induction of apoptosis by DFO is often linked to its iron-chelating activity, which can trigger cellular stress pathways. In acute myeloid leukemic cell lines, DFO induces apoptosis through a mitochondrial-dependent pathway, characterized by the loss of mitochondrial transmembrane potential and the activation of caspase-3 and caspase-8. researchgate.net Similarly, in osteosarcoma cells, DFO-induced apoptosis is associated with the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway, leading to increased expression of cleaved caspase-3. mdpi.com
DFO can also modulate apoptosis by influencing the expression of key regulatory proteins. Research has demonstrated that iron chelation by DFO can lead to an increase in the levels of the tumor suppressor protein p53, although this regulation occurs at the post-transcriptional level. oncotarget.com
In addition to apoptosis, DFO has been found to induce autophagy, a cellular process of self-digestion of cytoplasmic components. medchemexpress.comresearchgate.netspandidos-publications.comresearchgate.net In some contexts, autophagy can act as a survival mechanism, while in others, it can contribute to cell death. Studies have shown that DFO-mediated iron chelation leads to the degradation of ferritin, an iron-storage protein, within lysosomes, a hallmark of autophagy. researchgate.net This process is accompanied by an increase in the levels of LC3B, a protein essential for autophagosome formation. researchgate.net Interestingly, the relationship between DFO-induced autophagy and apoptosis can be complex. In human colon cancer cells, DFO-induced autophagy was found to inhibit apoptosis triggered by the cancer-fighting agent TRAIL. spandidos-publications.comspandidos-publications.com This suggests that in some scenarios, DFO's pro-autophagic effects can counteract its pro-apoptotic potential.
Regulation of Specific Protein Expression (e.g., N-myc downstream regulated gene 1, c-myc)
Desferrioxamine has been shown to modulate the expression of several key proteins involved in cell growth, proliferation, and metastasis. One of the most consistently reported effects is the upregulation of N-myc downstream regulated gene 1 (NDRG1). oncotarget.comnih.govscispace.commdpi.com NDRG1 is recognized as a metastasis suppressor gene, and its induction by iron chelators like DFO is a critical component of their anti-cancer activity. oncotarget.comnih.gov The upregulation of NDRG1 by DFO has been observed at both the mRNA and protein levels in various cancer cell lines, including cervical and oral squamous cell carcinoma. scispace.commdpi.com
In contrast to its effect on NDRG1, DFO generally leads to the downregulation of the oncoprotein c-myc. mdpi.comscispace.comoncotarget.comnih.gov The c-myc proto-oncogene plays a central role in driving cellular proliferation and is often dysregulated in cancer. nih.gov Studies have demonstrated that DFO can decrease c-myc expression in leukemic cells and other cancer cell types. scispace.comoncotarget.com This reduction in c-myc levels is thought to contribute to the anti-proliferative effects of DFO. The mechanism for this downregulation may involve the inhibition of signaling pathways that promote c-myc expression, such as the STAT3 pathway. oncotarget.com
The table below summarizes the observed effects of Desferrioxamine on the expression of these specific proteins in different research models.
| Cell Line/Model | Protein | Observed Effect | Reference |
| Cervical Cancer Cells (HeLa, SiHa) | NDRG1 | Increased mRNA and protein levels | scispace.com |
| Cervical Cancer Cells (HeLa, SiHa) | c-myc | Decreased mRNA and protein levels | scispace.com |
| Pancreatic and Prostate Cancer Cells | c-myc | Reduced levels | oncotarget.com |
| Osteoblasts | c-myc | Downregulated expression | nih.gov |
| Oral Squamous Cell Carcinoma Cells | NDRG1 | Enhanced expression | mdpi.com |
Research into Structural Analogues and Novel Derivatives: Modified Biological Activities and Research Probes
Research into structural analogues and derivatives of desferrioxamine aims to improve its properties for both therapeutic and research applications. One area of focus has been the development of orally effective iron chelators, as desferrioxamine itself has poor oral bioavailability. nih.gov The design of these analogues often involves modifying the parent structure to create lower molecular weight compounds that retain iron-clearing capabilities. nih.gov Studies have shown that the N-propanoyl-N-pentyl fragments of desferrioxamine can be replaced with smaller methylene (B1212753) units without losing iron-clearing efficiency. nih.gov However, a delicate balance must be maintained between the molecule's lipophilicity and its iron-clearing ability. nih.gov
In addition to therapeutic applications, desferrioxamine and its derivatives are used as research probes to study iron-dependent cellular processes. For instance, desferrioxamine has been used as a probe to investigate the formation of hydroxyl radicals that are dependent on iron. nih.gov Furthermore, the synthesis of chromic desferrioxamine B complexes, where the iron is replaced by the kinetically inert chromic ion, has allowed for the separation of coordination isomers. asm.org These isomers serve as valuable probes to study the stereospecificity of siderophore uptake systems in microorganisms. asm.org
Recent discoveries have also revealed novel, naturally occurring derivatives of desferrioxamine. For example, acylated desferrioxamines and unprecedented tetra- and penta-hydroxamate derivatives have been identified from Streptomyces species. biorxiv.org The biosynthesis of these complex molecules involves crosstalk between separate biosynthetic pathways. biorxiv.org The N-acetylated analogue of desferrioxamine B, known as this compound, is itself a subject of study, with research elucidating its biosynthesis from desferrioxamine B and acetyl-CoA. acs.org These naturally occurring and synthetic analogues expand the chemical diversity of the desferrioxamine family, offering new avenues for investigating their biological activities and potential applications. tandfonline.comresearchgate.net
Analytical and Structural Characterization Methodologies in Research
High-Resolution Mass Spectrometry for Identification and Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Desferrioxamine D1. jnu.ac.in It provides highly accurate mass measurements, which are crucial for predicting the molecular formula of the compound and its analogues. rsc.org The typical workflow for structure elucidation using HRMS begins with obtaining an accurate mass measurement, which, combined with MS/MS data, allows for the prediction of a likely molecular formula. rsc.orgresearchgate.net This is often the first step in distinguishing this compound from other related siderophores produced by microorganisms. acs.org The high resolving power of instruments like the Quadrupole Time-of-Flight (qTof) mass spectrometer enables the confident identification of the protonated molecular ion [M+H]⁺ of this compound at m/z 603.367. nih.gov
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of desferrioxamines. rsc.org A characteristic fragmentation pattern has been established for this compound and its close analogue, Desferrioxamine B. rsc.org This pattern involves an initial neutral loss from the N-terminus, corresponding to a mass of 118.1 for an N-hydroxycadaverine moiety or 160.1 for an N-acetyl-N-hydroxycadaverine moiety. rsc.orgresearchgate.net This foundational observation allows researchers to determine the N-terminal group and subsequently piece together the rest of the structure by analyzing further fragmentation. rsc.org For instance, MS/MS signals at m/z 361.1 and 443.2 are considered specific fragment ions for certain desferrioxamine structures. researchgate.net
Molecular networking, particularly when using platforms like the Global Natural Products Social Molecular Networking (GNPS), has revolutionized the identification of this compound and related compounds within complex mixtures. rsc.orgvulcanchem.com This computational approach clusters molecules with similar MS/MS fragmentation patterns into "molecular families". rsc.org Known compounds, such as this compound or B, serve as "anchors" within the network, facilitating the rapid identification and annotation of known analogues and guiding the structural elucidation of new, previously uncharacterized derivatives. rsc.orgresearchgate.net In one study, this compound was identified in a molecular network linked to other compounds like desoxynocardamine with specific mass differences, revealing relationships between different siderophores. vulcanchem.comsemanticscholar.org
Table 1: High-Resolution MS/MS Fragmentation Data for this compound This table presents experimental data for the protonated molecule [M+H]⁺ of this compound, highlighting key parameters used in its identification.
| Parameter | Value | Source |
|---|---|---|
| Precursor Ion Type | [M+H]⁺ | nih.gov |
| Precursor m/z | 603.367 | nih.gov |
| Molecular Formula | C27H50N6O9 | nih.govebi.ac.uk |
| Monoisotopic Mass | 602.36393 | ebi.ac.uk |
| Instrumentation | qTof | nih.gov |
| Ionization Mode | Positive | nih.gov |
| Top 5 Peaks (m/z) | 361.244171 | nih.gov |
| 443.249390 | nih.gov | |
| 243.133743 | nih.gov | |
| 362.247437 | nih.gov | |
| 401.239014 | nih.gov |
Studying the iron-bound form of this compound presents analytical challenges. The paramagnetic nature of the ferric ion (Fe³⁺) causes significant line broadening in Nuclear Magnetic Resonance (NMR) spectra, complicating structural analysis. jnu.ac.in To circumvent this, researchers often use diamagnetic metal ions like gallium (Ga³⁺) or aluminum (Al³⁺) as substitutes for iron. jnu.ac.inresearchgate.net These ions form complexes with this compound that are amenable to NMR analysis, allowing for detailed structural studies of the metal-chelated form. jnu.ac.in
Isotope labeling is a powerful strategy to track the siderophore and its bound metal. Studies have utilized the iron isotope ⁵⁵Fe to monitor the uptake of ferrioxamines, demonstrating that the entire iron-siderophore complex is transported into the cell without prior decomplexation or reduction of the iron. nih.gov More advanced strategies employ multi-isotope tagging. For example, a dual-labeling approach using the radioisotopes ⁶⁷Ga to replace the iron and ¹²⁴I on the siderophore's backbone allows for the individual tracking of the metal cargo and the ligand, providing clear insights into the in vitro and in vivo fate of the complex. nih.gov High-resolution mass spectrometry can then confirm the presence and localization of these isotopes within the molecular structure. jnu.ac.in
MS/MS Fragmentation Analysis and Molecular Networking
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the complete structural characterization of this compound. semanticscholar.org Both one-dimensional (¹H NMR) and two-dimensional (2D NMR) techniques are employed to elucidate the precise connectivity of atoms within the molecule. semanticscholar.orgresearchgate.net The ¹H NMR spectrum of this compound shows characteristic signals that confirm its structure. For example, ¹H NMR analysis in D₂O reveals characteristic peaks for the methylene (B1212753) bridges and succinyl protons. In one study, these were observed with peaks at δ 3.64 (m, 6H) for methylene bridges and between δ 2.53–2.79 for succinyl protons. The final structure is typically confirmed by comparing the acquired spectroscopic data with values reported in the literature for known desferrioxamines. semanticscholar.orgresearchgate.net
Table 2: Selected ¹H NMR Spectroscopic Data for Desferrioxamine Analogues This table highlights characteristic chemical shifts (δ) for protons in desferrioxamine structures, as determined by NMR spectroscopy in D₂O. Data is derived from studies on Desferrioxamine B, which shares significant structural similarity with this compound.
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Source |
|---|---|---|---|
| Methylene Bridges | 3.64 | m (multiplet) | acs.org |
| Succinyl Protons | 2.53 - 2.79 | m (multiplet) | |
| Terminal Acetyl Group (CH₃) | 2.13 | s (singlet) | acs.org |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for isolating this compound from crude microbial extracts and for quantifying its presence in complex siderophore profiles. These techniques separate molecules based on their physicochemical properties, such as polarity and size.
High-Performance Liquid Chromatography (HPLC) is widely used for the purification and profiling of siderophores, including this compound. semanticscholar.org In research, crude organic extracts from microbial cultures are often subjected to multiple purification steps, including preparative HPLC, to isolate individual compounds. semanticscholar.org HPLC is also used as an analytical tool to create a chemical profile of the metabolites produced by a microorganism under specific growth conditions. semanticscholar.org For example, extracts can be fractionated by HPLC, and these fractions are then analyzed for the presence of specific siderophores like this compound to trace their abundance during the separation process. rsc.orgresearchgate.net
The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) provides a highly sensitive and robust platform for the rapid analysis of siderophores. oup.comresearchgate.net This technique offers improved resolution and shorter run times compared to conventional HPLC. waters.com UPLC-ESI-MS has been successfully used to analyze complex mixtures of siderophores from fungal and bacterial extracts. oup.comresearchgate.net A typical method involves a gradient elution with solvents like acetonitrile (B52724) and water (acidified with formic acid) on a C18 column. oup.com The eluent is then introduced into the mass spectrometer via an ESI source, which ionizes the molecules for detection. oup.comresearchgate.net This approach allows for the simultaneous separation and mass-based identification of this compound and other siderophores in a single analytical run. oup.com
Table 3: Example UPLC-ESI-MS Analytical Conditions for Siderophore Analysis This table summarizes typical parameters for the analysis of siderophores using a UPLC-ESI-MS system, as described in published research.
| Parameter | Description | Source |
|---|---|---|
| Chromatography System | UPLC H-class | researchgate.net |
| Mass Spectrometer | Single Quadrupole Mass Spectrometer (SQD) | researchgate.net |
| Mobile Phase | Gradient of acetonitrile in water with 0.1% formic acid | oup.com |
| Flow Rate | 0.6 mL min⁻¹ | oup.com |
| Column Temperature | 40 °C | oup.com |
| Ionization Mode | Electrospray Positive Ion Mode | oup.com |
| Source Temperature | 130 °C | oup.com |
| Desolvation Temperature | 300 °C | oup.com |
| Mass Scan Range | m/z 200–1300 | oup.com |
High-Performance Liquid Chromatography (HPLC) for Siderophore Profiling
Quantitative Assays and Detection Methods in Research Settings
In research environments, the quantification and detection of this compound and its interaction with metal ions are accomplished through various robust analytical methods. These techniques are crucial for understanding its production by microorganisms, its chelating efficacy, and its biological activity.
Colorimetric assays are fundamental in the study of siderophores like this compound due to their simplicity, cost-effectiveness, and reliability. These methods rely on a color change that can be quantified to determine the concentration of the siderophore or a specific metal ion.
One of the most common methods for detecting hydroxamate-type siderophores is the Atkin's assay . sci-hub.se This test is specific for the hydroxamate functional groups present in the Desferrioxamine family. The assay involves the addition of Atkin's reagent, which contains ferric perchlorate, to the sample. sci-hub.se In the presence of a hydroxamate group, a distinct orange-colored complex forms, which can be quantified by measuring its absorbance. sci-hub.se
For more general siderophore detection, the universal Chrome Azurol S (CAS) assay is widely employed. sci-hub.se This assay is not specific to a type of siderophore but detects the general iron-chelating ability of a sample. The principle involves a dye-iron complex which, upon the introduction of a stronger chelator like this compound, releases the iron, causing a visible color change in the dye that is measured spectrophotometrically. sci-hub.se
In studies investigating the effects of iron chelation on cellular processes, colorimetric assays are used to measure intracellular iron content. The ferrozine-based assay is a common method for this purpose. plos.org Cells are treated with an iron chelator like deferoxamine (B1203445), and the intracellular iron content is then measured. plos.org The absorbance of the iron-ferrozine complex is measured at 562 nm. plos.org Additionally, cell viability and proliferation in response to chelation can be assessed using colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay . nih.govnih.gov These assays measure the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan (B1609692) product. nih.govnih.gov
The interaction between this compound's close analog, deferoxamine (DFO), and iron(III) itself forms the basis of a direct colorimetric detection method. The 1:1 complex of DFO and Fe(III) produces an intense red-orange color. mdpi.com This characteristic color allows for the direct measurement of Fe(III) concentration in a solution. mdpi.com
Table 1: Summary of Colorimetric Assays in Desferrioxamine Research
| Assay Name | Target Analyte | Principle | Key Reagents | Wavelength (nm) | Reference |
|---|---|---|---|---|---|
| Atkin's Assay | Hydroxamate Siderophores | Formation of a colored complex with the hydroxamate group. | Ferric Perchlorate (Fe(ClO₄)₃) | 480 | sci-hub.se |
| Chrome Azurol S (CAS) Assay | General Siderophores | Competitive iron exchange from a dye-iron complex to the siderophore, causing a color change. | Chrome Azurol S, Iron(III) Chloride, Hexadecyltrimethylammonium bromide | Not Specified | sci-hub.se |
| Ferrozine-based Assay | Intracellular Iron | Formation of a colored complex between iron and ferrozine. | Ferrozine | 562 | plos.org |
| CCK-8 / MTT Assay | Cell Viability/Proliferation | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | WST-8 (CCK-8) or Thiazolyl Blue Tetrazolium Bromide (MTT) | 450 (CCK-8) | nih.govnih.gov |
| Direct Fe(III) Detection | Iron(III) | Formation of a distinct red-orange colored complex with deferoxamine. | Deferoxamine | ~430 | mdpi.com |
Spectrophotometry is a powerful tool for investigating the binding affinities of this compound with various metal ions, particularly its strong affinity for iron(III). This technique measures the absorption of light by a substance at different wavelengths.
The formation of the ferrioxamine complex (the iron-bound form of desferrioxamine) results in a significant change in the ultraviolet-visible (UV-Vis) absorption spectrum. The complex of deferoxamine (DFO) and Fe(III) exhibits a characteristic and strong absorption peak at approximately 430 nm. nih.govmdpi.com This peak is absent in the spectrum of the free, unbound siderophore. nih.gov By monitoring the increase in absorbance at this wavelength as a solution of this compound is titrated with Fe(III), researchers can quantify the amount of complex formed. mdpi.com
This method is central to determining the binding affinity and stoichiometry of the this compound-iron interaction. By systematically varying the concentrations of the siderophore and the metal ion and measuring the resulting absorbance, a binding curve can be generated. Analysis of this curve allows for the calculation of the stability constant (log K) of the complex, which is a quantitative measure of the binding affinity. Desferrioxamine B, the parent compound of this compound, is known to have a very high binding affinity for Fe(III), a characteristic shared by its N-acetylated analog. acs.orgresearchgate.net
Spectrophotometric screening is not limited to iron. While the affinity for other metal ions is generally lower, the technique can be adapted to study these interactions as well. rsc.org Changes in the absorption spectrum upon the addition of other trivalent or divalent metal ions can indicate complex formation, allowing for a comparative screening of binding affinities across a range of biologically and environmentally relevant metals. rsc.org
Table 2: Spectrophotometric Parameters for Deferoxamine-Fe(III) Complex
| Compound | Complex | Characteristic Absorption Peak (λmax) | Color of Complex | Significance | Reference |
|---|---|---|---|---|---|
| Deferoxamine (DFO) / this compound | DFO-Fe(III) | ~430 nm | Red-Orange | Used for quantification of the complex and determination of Fe(III) binding affinity. | nih.govmdpi.com |
Comparative Academic Studies with Other Chelators
Comparison of Chelation Affinities and Metal Selectivity Profiles
The efficacy of a chelator is fundamentally linked to its affinity for the target metal ion, in this case, ferric iron (Fe³⁺), and its selectivity over other biologically essential metals. Desferrioxamine exhibits an exceptionally high affinity for Fe³⁺, forming a highly stable complex. drugbank.comnih.gov This strong binding is reflected in its high log stability constant and pM value. The pM value is a measure of metal ion affinity at a specific pH (typically 7.4), providing a standardized method for comparing chelators under physiological conditions. uq.edu.au
Table 1: Comparative Chelation Affinity for Iron (Fe³⁺) This interactive table summarizes the stability constants for Fe³⁺ complexes of Desferrioxamine, Deferiprone, and Deferasirox.
| Chelator | Log Stability Constant (β) | pM Value | Source |
|---|---|---|---|
| Desferrioxamine (DFO) | 30.6 | 26.6 | nih.govuq.edu.au |
| Deferiprone (DFP) | 37 | 20 | uq.edu.au |
| Deferasirox (DFX) | 35.5 (for 2:1 complex) | 22.5 | uq.edu.au |
Note: Higher log stability constant and pM values indicate stronger complex formation and higher affinity for the metal ion under the specified conditions.
Mechanistic Differences in Metal Coordination and Ligand Design
The structural design of a chelator dictates its mechanism of metal coordination, including its denticity (the number of donor groups used to bind a single metal ion) and the stoichiometry of the resulting complex. These features also influence the chelator's physicochemical properties, such as solubility and bioavailability. nih.govmedicinacomplementar.com.br
Desferrioxamine is a linear, natural siderophore produced by Streptomyces pilosus. acs.orgresearchgate.net It functions as a hexadentate ligand, meaning a single molecule of DFO uses six donor oxygen atoms from its three hydroxamate groups to occupy all six coordination sites of a single Fe³⁺ ion. researchgate.netnih.govhaematologica.org This forms a stable 1:1 DFO:Fe³⁺ octahedral complex, which effectively shields the iron from participating in redox reactions like the Fenton reaction. nih.govhaematologica.org Its design as a large, hydrophilic molecule results in poor oral absorption, necessitating parenteral administration. haematologica.orgashpublications.org
In contrast, Deferiprone and Deferasirox are smaller, synthetic molecules designed for oral bioavailability. researchgate.netdovepress.com
Deferiprone (DFP) is a bidentate chelator, meaning it uses two donor atoms to bind iron. haematologica.org Consequently, three molecules of DFP are required to fully coordinate a single Fe³⁺ ion, forming a 3:1 DFP:Fe³⁺ complex. researchgate.netdovepress.com
Deferasirox (DFX) is a tridentate chelator, providing three donor atoms for coordination. haematologica.org Therefore, two molecules of DFX are needed to form a stable 2:1 DFX:Fe³⁺ complex. researchgate.netdovepress.com
The differences in ligand design and coordination are summarized in the table below.
Table 2: Comparison of Ligand Design and Metal Coordination This interactive table compares the key structural and mechanistic features of Desferrioxamine, Deferiprone, and Deferasirox.
| Feature | Desferrioxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | Source |
|---|---|---|---|---|
| Denticity | Hexadentate | Bidentate | Tridentate | haematologica.org |
| Ligand:Fe³⁺ Stoichiometry | 1:1 | 3:1 | 2:1 | researchgate.netdovepress.com |
| Molecular Size | Large (>600 Da) | Small | Small | haematologica.org |
| Solubility | Hydrophilic (water-soluble) | Hydrophilic | Lipophilic (lipid-soluble) | nih.govmedicinacomplementar.com.br |
| Key Design Feature | Natural Siderophore | Synthetic, Orally Active | Synthetic, Orally Active | acs.orghaematologica.org |
Comparative Effects on Cellular Iron Metabolism in In Vitro Research
In vitro studies using various cell lines have revealed significant differences in how Desferrioxamine, Deferiprone, and Deferasirox interact with cellular iron pools and metabolic pathways. A key distinction lies in their ability to permeate cell membranes and access intracellular iron.
Due to its hydrophilic nature and large size, Desferrioxamine does not readily cross cell membranes. ashpublications.orgnih.gov Its primary mode of action is chelating extracellular non-transferrin-bound iron (NTBI). nih.govresearchgate.net It can also access iron within ferritin, the primary iron storage protein, and promotes ferritin's degradation within lysosomes. nih.govresearchgate.net In contrast, the more lipophilic Deferiprone and Deferasirox can more readily penetrate cellular membranes and have been shown in cultured heart muscle cells to have rapid access to intracellular iron pools. nih.gov Their main target is the labile iron pool (LIP) within the cytosol. nih.govresearchgate.net
The cellular response to iron deprivation induced by these chelators has been extensively studied.
Effects on Iron-Regulating Proteins: In vitro studies on osteosarcoma cells demonstrated that both DFO and DFX alter iron metabolism by increasing the expression of transferrin receptor 1 (TfR1), which is responsible for iron uptake, while decreasing the expression of the storage protein ferritin (FTH1). mdpi.com This is a classic cellular response to iron deficiency.
Effects on Cell Cycle and Proliferation: Iron is essential for cell proliferation, and its removal can halt the cell cycle. In vitro studies on MCF-7 breast cancer cells showed that iron chelation by DFO leads to a marked decrease in cyclin D1 protein levels, resulting in a G1/S phase cell cycle arrest. ashpublications.org Similarly, in osteosarcoma cells, DFO induced a G0/G1 arrest, while DFX induced an S-phase arrest. mdpi.com
Induction of Apoptosis: By disrupting intracellular iron homeostasis, these chelators can induce oxidative stress and trigger programmed cell death (apoptosis). Research on osteosarcoma cells showed that both DFO and DFX generated reactive oxygen species (ROS) and triggered apoptosis through the activation of the MAPK signaling pathway. mdpi.com
These in vitro findings highlight that while all three chelators effectively deplete cells of iron, their different physicochemical properties lead to distinct mechanisms of action at the cellular level, from the initial point of iron access to the specific intracellular pools they target.
Environmental and Biotechnological Research Perspectives
Role in Metal Sequestration and Environmental Bioremediation Research
Desferrioxamine D1, a hydroxamate siderophore, is an area of growing interest in environmental science for its potential role in the biogeochemical cycling of metals and in bioremediation strategies. researchgate.netresearchgate.net Siderophores are naturally occurring chelating agents produced by microorganisms to sequester essential metals like iron from their environment. researchgate.net Research has extended to investigating their utility in mobilizing or immobilizing heavy metals and radionuclides in contaminated soils and sediments. researchgate.net
Studies have explored the interaction of this compound with mineral surfaces and its subsequent effect on the mobility of toxic metals. For instance, research on kaolinite (B1170537), a common clay mineral, has shown that this compound can influence the adsorption of heavy metals such as lead (Pb) and cadmium (Cd). researchgate.net In one study, this compound was observed to decrease the adsorption of lead to kaolinite at pH levels above 6. researchgate.net This suggests a potential application in mobilizing certain pollutants for phytoextraction or other removal techniques. The behavior of this compound in these environmental systems is complex, with its adsorption to mineral surfaces showing ligand-like behavior. researchgate.net
The utility of siderophores like this compound for bioremediation is a subject of ongoing research, with studies highlighting their potential in mobilizing heavy metals and radionuclides. researchgate.netresearchgate.net The effectiveness of a siderophore in a bioremediation context depends on its selectivity for the target toxic metal over other competing metals present in the contaminated environment. researchgate.net
Table 1: Research Findings on this compound in Metal Interactions with Kaolinite
| Parameter | Observation | Source(s) |
|---|---|---|
| Adsorption Behavior | Exhibits ligand-like adsorption behavior on kaolinite surfaces. | researchgate.net |
| Maximum Surface Concentration | Adsorption isotherm on kaolinite yielded a maximum surface concentration of 3.5 µmol/g at pH 6.6. | researchgate.net |
| Effect on Lead (Pb) | Decreased lead adsorption to kaolinite at pH >6. | researchgate.net |
| Effect on Cadmium (Cd) | Studied for its effects on cadmium adsorption to kaolinite. | researchgate.net |
| Effect on Uranium (U(VI)) | Investigated for its effect on the desorption of U(VI) from Georgia kaolinite KGa-1b. | researchgate.net |
Applications in Biosensing and Diagnostic Imaging Research Tools (e.g., Radiometal Chelates)
The potent and specific metal-chelating properties of siderophores have opened avenues for their application in biotechnology, including the development of research tools for biosensing and diagnostic imaging. researchgate.netresearchgate.net this compound, as an N-acetylated analogue of the well-studied Desferrioxamine B, belongs to a class of compounds recognized for their potential as ligands for radiometals in medical imaging applications. researchgate.netacs.orgresearchgate.net
In the field of diagnostic imaging, particularly positron emission tomography (PET), chelators are required to stably bind to radiometals. Research has focused on using siderophore structures as scaffolds for these chelators. acs.org While much of the foundational research has been conducted with Desferrioxamine B, the principles extend to its derivatives. researchgate.net These molecules are investigated for their ability to form stable complexes with medically relevant radionuclides. researchgate.net Studies have utilized surrogate metals, such as Gallium(III) (Ga(III)) and Zirconium(IV) (Zr(IV)), to model the chelation of important PET imaging radiometals like Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr). researchgate.net The development of new chelators based on siderophore backbones is an active area of research aimed at creating novel radiometal imaging agents. researchgate.net
Furthermore, the metal-binding properties of siderophores are being explored for the development of biosensors. researchgate.net The high specificity of these molecules for certain metal ions could be harnessed to create sensitive and selective detection platforms, potentially for distinguishing between bacterial and viral infections in a point-of-care setting. researchgate.net
Table 2: Radiometals and Surrogates in Siderophore-Based Imaging Research
| Radiometal for PET Imaging | Surrogate Metal for Research | Application Context | Source(s) |
|---|---|---|---|
| Gallium-68 (⁶⁸Ga) | Gallium(III) (Ga(III)) | Immunological PET imaging | researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Desferrioxamine B |
| Lead (Pb) |
| Cadmium (Cd) |
| Uranium(VI) (U(VI)) |
| Gallium(III) (Ga(III)) |
| Zirconium(IV) (Zr(IV)) |
| Gallium-68 (⁶⁸Ga) |
| Zirconium-89 (⁸⁹Zr) |
Future Research Directions and Emerging Areas
Elucidating Undiscovered Biosynthetic Pathways and Minor Congeners
The biosynthesis of desferrioxamine D1, the N-acetylated analogue of desferrioxamine B, is known to occur through an enzyme-independent N-acetylation of desferrioxamine B mediated by acetyl-CoA. acs.orgresearchgate.net This reaction can also produce three constitutional isomers with an N-O-acetyl group. acs.org The formation of these different isomers is dependent on pH, with the N-O-acetylated isomers being more dominant at a pH below 8.5, while this compound is preferentially formed at a pH above 8.5. acs.org
A minor biosynthetic pathway has also been proposed where the enzyme DesD facilitates the condensation of N′-acetyl-N-succinyl-N-hydroxy-1,5-diaminopentane with a dimeric hydroxamic acid precursor to form this compound. acs.org However, the full extent of the biosynthetic potential for desferrioxamines is still being uncovered. Recent studies have revealed unprecedented crosstalk between separate non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathways in Streptomyces ambofaciens, leading to the production of novel acyl-desferrioxamine congeners. nih.gov This discovery suggests that other, as-yet-undiscovered, biosynthetic routes and minor congeners of this compound may exist. nih.gov For instance, research on Kribbella speibonae strain SK5 led to the isolation of new dehydroxylated analogues of desferrioxamine, indicating further structural diversity within this class of compounds. semanticscholar.org
Future research will likely focus on:
Genome Mining: Employing advanced genome mining techniques to identify novel biosynthetic gene clusters (BGCs) related to desferrioxamine production in a wider range of microorganisms. plos.orgnih.gov A recent study successfully used a strategy combining regulatory network analysis with gene expression data to identify a new operon (desJGH) involved in desferrioxamine B biosynthesis in Streptomyces coelicolor. plos.org
Metabolomic Analysis: Utilizing sensitive analytical techniques like high-resolution mass spectrometry and molecular networking to detect and characterize low-abundance and novel desferrioxamine congeners from complex microbial extracts. nih.govbiorxiv.orgrsc.org
Enzyme Characterization: Investigating the substrate specificity and catalytic mechanisms of enzymes involved in the desferrioxamine biosynthetic pathways to understand how structural diversity is generated. acs.orgresearchgate.net
Rational Design and Synthesis of Novel this compound Analogues for Targeted Research Probes
The development of novel this compound analogues is a burgeoning area of research with significant potential for creating targeted research probes. The core principle involves leveraging the inherent iron-chelating properties of the desferrioxamine scaffold and conjugating it with other molecules to investigate biological processes. acs.org This "Trojan Horse" strategy utilizes the siderophore-mediated iron uptake systems of bacteria to deliver specific cargoes into the cells. acs.orgcsic.es
Key considerations in the rational design of these analogues include:
Linker Position: The placement of a linker or functional label on the this compound structure is critical to preserve its ability to bind to target proteins. nih.gov Structure-activity relationship (SAR) studies are essential to guide the appropriate placement of these modifications. nih.gov
Synthetic Accessibility: Efficient and modular synthetic routes are necessary to produce a diverse range of analogues for screening and optimization. acs.org Recent advancements have described milder and more efficient total syntheses of desferrioxamine B, which can be adapted for the synthesis of this compound analogues. acs.org
These rationally designed probes can be used to:
Identify Protein Targets: Chemo-proteomic methods, such as affinity binding with pulldown probes, can be used to identify the protein targets of this compound and its analogues within a cell. nih.gov
Visualize Biological Processes: By attaching fluorescent dyes or other imaging agents, these probes can be used to visualize iron trafficking and other cellular events in real-time.
Advanced Characterization of Intermolecular Interactions at the Atomic Level
A detailed understanding of the intermolecular interactions of this compound at the atomic level is crucial for elucidating its mechanism of action and for the rational design of new analogues. The three hydroxamate groups are the key functional units responsible for the high-affinity chelation of ferric iron (Fe³⁺). acs.orgvulcanchem.com
Future research in this area will likely involve:
High-Resolution Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide detailed three-dimensional structures of this compound in complex with its iron-bound form (ferrioxamine D1) and its target proteins, such as siderophore-binding proteins (e.g., DesE). biorxiv.orgoup.com
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the solution-state structure and dynamics of this compound and its complexes. semanticscholar.org
Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can complement experimental data to provide insights into the binding affinities and the nature of the non-covalent interactions that govern complex formation.
Expanding Understanding of Ecological Roles and Interkingdom Signaling Mediated by Desferrioxamines
Desferrioxamines, including this compound, play a critical role in microbial ecology, primarily through iron competition. rsc.orgoup.com By sequestering scarce iron from the environment, organisms that produce these siderophores can inhibit the growth of competing microbes. rsc.orgrsc.org This competition can even lead to the production of novel desferrioxamine variants when different bacterial species interact. oup.com
Beyond direct competition, there is growing evidence that desferrioxamines are involved in interkingdom signaling. asm.orgsci-hub.semdpi.com For example, bacterial siderophores can influence the growth of fungi and plants. sci-hub.semdpi.com The production of desferrioxamines by Streptomyces species in the soil can impact the surrounding microbial community and plant health. asm.org
Future research directions include:
Co-culture Experiments: Studying the metabolic output of mixed microbial communities to understand how desferrioxamine production is influenced by interspecies and interkingdom interactions. oup.commdpi.com
Metagenomic and Metatranscriptomic Analyses: Analyzing the genetic potential and gene expression related to desferrioxamine biosynthesis and uptake in complex environmental samples to understand their ecological distribution and activity.
Investigating Plant-Microbe Interactions: Exploring the role of this compound in the rhizosphere, including its potential to promote plant growth or act as a signaling molecule in plant defense responses. asm.org
Development of Novel Analytical Strategies for Complex Biological and Environmental Matrices
The detection and quantification of this compound and its congeners in complex samples like microbial cultures, soil, and biological fluids present a significant analytical challenge due to their low abundance and the presence of interfering substances. nih.govmdpi.com
Emerging analytical strategies aim to improve the sensitivity, specificity, and throughput of desferrioxamine analysis:
Advanced Mass Spectrometry Techniques: The use of liquid chromatography-mass spectrometry (LC-MS) with high-resolution instruments and tandem mass spectrometry (MS/MS) is a cornerstone for the identification and structural elucidation of desferrioxamines. biorxiv.orgrsc.orgresearchgate.net Techniques like molecular networking can help to identify related compounds within a complex mixture. semanticscholar.orgbiorxiv.orgrsc.org
Novel Sample Preparation Methods: The development of selective extraction and enrichment methods is crucial for isolating desferrioxamines from complex matrices. For example, the use of XAD resins has shown high efficiency in extracting hydroxamate siderophore metal complexes. acs.org
Biosensor Development: Creating biosensors based on siderophore-binding proteins or specific antibodies could offer rapid and sensitive detection of this compound in various samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
